1-(4-Methoxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone
Description
1-(4-Methoxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone (hereafter referred to as the target compound) is a hydrazone derivative featuring a 4-(4-chlorophenyl)thiazole core linked to a 4-methoxyphenyl ketone via a hydrazone bridge. Its molecular formula is C₁₈H₁₆ClN₃O₂S (molecular weight: 385.85 g/mol). The compound is synthesized through condensation reactions between 4-(4-chlorophenyl)thiazol-2-amine and 1-(4-methoxyphenyl)ethanone derivatives under reflux conditions in ethanol . Hydrazones are widely studied for their biological activities, including antimicrobial, antidiabetic, and enzyme-inhibitory properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-12(13-5-9-16(23-2)10-6-13)21-22-18-20-17(11-24-18)14-3-7-15(19)8-4-14/h3-11H,1-2H3,(H,20,22)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDICZWCFYCOZQC-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone is a compound of interest due to its potential biological activities. This hydrazone derivative combines the pharmacological properties of thiazoles and hydrazones, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The compound has the following structural formula:
This structure features a methoxy group, a thiazole ring, and a hydrazone linkage, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole and hydrazone moieties exhibit significant biological activities. The following sections detail specific findings regarding the antimicrobial and cytotoxic properties of this compound.
In Vitro Studies
A study conducted on various thiazole derivatives, including 1-(4-Methoxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone, evaluated their antimicrobial properties against multiple pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 1-(4-Methoxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone | Staphylococcus aureus | 0.25 | 0.5 |
| 1-(4-Methoxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone | Escherichia coli | 0.5 | 1.0 |
The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, with a low MIC indicating strong efficacy .
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays were performed to evaluate the potential of this compound as an anticancer agent. The results indicated that the compound exhibited cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 12.3 |
| A549 (lung cancer) | 9.8 |
These findings suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development as an anticancer therapeutic .
The biological activity of 1-(4-Methoxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone is believed to be linked to its ability to inhibit enzyme activities critical for bacterial growth and cancer cell survival. Molecular docking studies have shown that this compound can bind effectively to target sites on bacterial DNA gyrase and dihydrofolate reductase (DHFR), which are essential for DNA replication and synthesis in pathogens .
Case Studies
One notable case study involved the synthesis of this hydrazone derivative alongside other thiazole compounds. The synthesized derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus aureus, revealing that the hydrazone significantly reduced biofilm density compared to controls .
Scientific Research Applications
The compound exhibits several biological properties, including:
- Antimicrobial Activity : Research indicates that derivatives of thiazole and hydrazone compounds possess significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Thiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This suggests potential applications in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study synthesized several hydrazone derivatives, including 1-(4-Methoxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone, and evaluated their antimicrobial activity against common pathogens. The results indicated that the compound exhibited notable inhibitory effects on bacterial growth.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12 µg/mL |
| 2 | S. aureus | 10 µg/mL |
| 3 | P. aeruginosa | 15 µg/mL |
Case Study 2: Antitumor Studies
In vitro studies have shown that thiazole derivatives can significantly inhibit the proliferation of cancer cell lines. The compound's ability to induce apoptosis was assessed through flow cytometry and Western blot analysis, revealing its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Hydrazone Moieties
(a) 2-(2-(1-(4-Methoxyphenyl)ethylidene)hydrazinyl)-5-(4-methoxyphenyl)thiazole
- Formula : C₁₉H₁₈N₃O₂S
- Key Features : Contains dual 4-methoxyphenyl groups on both the thiazole and hydrazone moieties.
- Activity : Exhibits antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) due to the electron-donating methoxy group enhancing membrane penetration .
- Synthesis: Derived from 1-(4-methoxyphenyl)ethanone and thiosemicarbazide, followed by cyclization with α-halogenated ketones .
(b) 4-(4-Chlorophenyl)thiazol-2-amine Derivatives
Pyrazole and Triazole Derivatives
(a) 1-(5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Formula : C₁₈H₁₆ClN₂O₂
- Key Features : Pyrazole ring substituted with 4-chlorophenyl and 4-methoxyphenyl groups.
- Activity : Potent inhibitor of E. coli FabH (IC₅₀ = 2.8 μM), a key enzyme in bacterial fatty acid biosynthesis .
- Divergence : Replaces the thiazole-hydrazone with a pyrazole ring, reducing sulfur-based interactions but enhancing hydrophobic binding .
(b) 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Acyl-Hydrazones with Heterocyclic Cores
(a) 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Formula : C₁₁H₁₁N₃O₂
- Key Features : Triazole replaces the thiazole ring; lacks the chlorophenyl group.
- Crystallography : X-ray studies reveal planar geometry, with hydrogen bonding enhancing stability .
- Activity : Primarily studied for antifungal properties, less potent than the target compound due to the absence of sulfur .
(b) 3-((1-(4-Methoxyphenyl)-ethylidene)amino)-2-thioxoimidazolidin-4-one
- Formula : C₁₂H₁₂N₄O₂S
- Activity: Moderate antidiabetic activity (α-glucosidase inhibition IC₅₀ = 34 μM), attributed to the thioxoimidazolidinone core .
Comparative Analysis Table
Key Research Findings
- Synthetic Accessibility : The target compound is synthesized more efficiently (2-step protocol) compared to triazole derivatives requiring multi-step cyclization .
- Bioactivity Trends : Thiazole-hydrazones generally exhibit stronger antimicrobial activity than pyrazoles or triazoles due to sulfur’s role in redox interactions .
- Substituent Effects : The 4-chlorophenyl group enhances lipophilicity and target binding, while the 4-methoxyphenyl group improves solubility and bioavailability .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
